molecular formula C5H7N B095465 2-Methyl-3-butenenitrile CAS No. 16529-56-9

2-Methyl-3-butenenitrile

Cat. No. B095465
CAS RN: 16529-56-9
M. Wt: 81.12 g/mol
InChI Key: WBAXCOMEMKANRN-UHFFFAOYSA-N
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Patent
US07973174B2

Procedure details

A mixture of approximately 70 weight percent cis-2-pentenenitrile, 14 weight percent 2-methyl-2-butenenitrile, 4 weight percent 2-methyl-3-butenenitrile, with cyclohexane, benzene, and valeronitrile making up the balance, was reacted with 29 weight percent aqueous ammonia (at 15 percent molar excess relative to cis-2-pentenenitrile) in a stirred batch reactor at about 90° to 100° C., at an autogeneous pressure of about 60 to 118 psig, for approximately ten hours Vacuum distillation of the crude reaction mixture to remove low boiling impurities and water resulted in 91% selectivity to 3-aminopentanenitrile at 97% conversion of the starting cis-2-pentenenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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Reaction Step Two
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Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](#[N:6])/[CH:2]=[CH:3]\[CH2:4][CH3:5].CC(=CC)C#[N:10].CC(C=C)C#N.[C:19](#[N:24])[CH2:20][CH2:21][CH2:22][CH3:23].N>C1C=CC=CC=1.C1CCCCC1>[NH2:10][CH:3]([CH2:4][CH3:5])[CH2:2][C:1]#[N:6].[C:19](#[N:24])/[CH:20]=[CH:21]\[CH2:22][CH3:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/CC)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#N)=CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#N)C=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)#N
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Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
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0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation of the crude
CUSTOM
Type
CUSTOM
Details
reaction mixture
CUSTOM
Type
CUSTOM
Details
to remove low boiling impurities and water

Outcomes

Product
Name
Type
product
Smiles
NC(CC#N)CC
Name
Type
product
Smiles
C(\C=C/CC)#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07973174B2

Procedure details

A mixture of approximately 70 weight percent cis-2-pentenenitrile, 14 weight percent 2-methyl-2-butenenitrile, 4 weight percent 2-methyl-3-butenenitrile, with cyclohexane, benzene, and valeronitrile making up the balance, was reacted with 29 weight percent aqueous ammonia (at 15 percent molar excess relative to cis-2-pentenenitrile) in a stirred batch reactor at about 90° to 100° C., at an autogeneous pressure of about 60 to 118 psig, for approximately ten hours Vacuum distillation of the crude reaction mixture to remove low boiling impurities and water resulted in 91% selectivity to 3-aminopentanenitrile at 97% conversion of the starting cis-2-pentenenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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reactant
Reaction Step Two
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solvent
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](#[N:6])/[CH:2]=[CH:3]\[CH2:4][CH3:5].CC(=CC)C#[N:10].CC(C=C)C#N.[C:19](#[N:24])[CH2:20][CH2:21][CH2:22][CH3:23].N>C1C=CC=CC=1.C1CCCCC1>[NH2:10][CH:3]([CH2:4][CH3:5])[CH2:2][C:1]#[N:6].[C:19](#[N:24])/[CH:20]=[CH:21]\[CH2:22][CH3:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/CC)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#N)=CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#N)C=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation of the crude
CUSTOM
Type
CUSTOM
Details
reaction mixture
CUSTOM
Type
CUSTOM
Details
to remove low boiling impurities and water

Outcomes

Product
Name
Type
product
Smiles
NC(CC#N)CC
Name
Type
product
Smiles
C(\C=C/CC)#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07973174B2

Procedure details

A mixture of approximately 70 weight percent cis-2-pentenenitrile, 14 weight percent 2-methyl-2-butenenitrile, 4 weight percent 2-methyl-3-butenenitrile, with cyclohexane, benzene, and valeronitrile making up the balance, was reacted with 29 weight percent aqueous ammonia (at 15 percent molar excess relative to cis-2-pentenenitrile) in a stirred batch reactor at about 90° to 100° C., at an autogeneous pressure of about 60 to 118 psig, for approximately ten hours Vacuum distillation of the crude reaction mixture to remove low boiling impurities and water resulted in 91% selectivity to 3-aminopentanenitrile at 97% conversion of the starting cis-2-pentenenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](#[N:6])/[CH:2]=[CH:3]\[CH2:4][CH3:5].CC(=CC)C#[N:10].CC(C=C)C#N.[C:19](#[N:24])[CH2:20][CH2:21][CH2:22][CH3:23].N>C1C=CC=CC=1.C1CCCCC1>[NH2:10][CH:3]([CH2:4][CH3:5])[CH2:2][C:1]#[N:6].[C:19](#[N:24])/[CH:20]=[CH:21]\[CH2:22][CH3:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/CC)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#N)=CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#N)C=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation of the crude
CUSTOM
Type
CUSTOM
Details
reaction mixture
CUSTOM
Type
CUSTOM
Details
to remove low boiling impurities and water

Outcomes

Product
Name
Type
product
Smiles
NC(CC#N)CC
Name
Type
product
Smiles
C(\C=C/CC)#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.